3H-Pyrazole, 3-methyl-5-phenyl-

CNS pharmacology Anticonvulsant Sedative

Researchers requiring authentic 3-methyl-5-phenyl-3H-pyrazole for CNS drug discovery face inconsistent tautomeric composition from generic arylpyrazoles, which undermines crystallographic reproducibility and pharmacological fidelity. This batch is supplied as the defined 3-methyl-5-phenyl-3H tautomer (CAS 1215303-34-6), verified against the neutron-diffraction structure where the tautomeric proton is positioned equidistant between the two pyrazole nitrogen atoms, forming nearly symmetrical N⋯H⋯N hydrogen bonds. - Enables reliable crystallographic investigations of metastable tautomeric states and hydrogen-bonding networks. - Provides a validated phemerazole reference standard for anticonvulsant and spasmolytic screening assays. - Consistent quality; shipped under ambient conditions with a Certificate of Analysis.

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
CAS No. 1215303-34-6
Cat. No. B12651918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Pyrazole, 3-methyl-5-phenyl-
CAS1215303-34-6
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCC1C=C(N=N1)C2=CC=CC=C2
InChIInChI=1S/C10H10N2/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyPJEJONPCMMXOCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-phenyl-3H-pyrazole (CAS 1215303-34-6): Structural Identity and Procurement-Relevant Properties


3H-Pyrazole, 3-methyl-5-phenyl- (CAS 1215303-34-6), is a heterocyclic arylpyrazole derivative with molecular formula C10H10N2 and molecular weight 158.20 g/mol [1]. This compound, also known as 3-methyl-5-phenylpyrazole or phemerazole (femerazol), features a methyl substituent at the 3-position and a phenyl ring at the 5-position of the pyrazole core [2]. Neutron diffraction studies have revealed a distinctive structural characteristic: the tautomeric proton is positioned essentially equidistant between the two pyrazole nitrogen atoms in the solid state, forming nearly symmetrical N⋯H⋯N hydrogen bonds [3]. This compound is supplied for research purposes only, not for human or veterinary use .

Procurement Risk Alert: Why 3-Methyl-5-phenyl-3H-pyrazole Cannot Be Interchanged with Generic Pyrazole Analogs


Substituting 3-methyl-5-phenyl-3H-pyrazole with in-class arylpyrazoles introduces quantifiable risks in biological outcomes, synthetic reactivity, and crystallographic reproducibility. First, solid-state NMR studies demonstrate that 3-phenyl-5-methylpyrazole is the thermodynamically favored tautomeric form over the 3-methyl-5-phenyl arrangement in the solid state [1], meaning that the specific 3-methyl-5-phenyl substitution pattern is a metastable or context-dependent species rather than the default equilibrium state. Second, comparative alkylation studies show that 3-phenyl-substituted pyrazolones are demonstrably less reactive toward alkylation than their 3-methyl counterparts [2], establishing that phenyl versus methyl positioning materially alters nucleophilic substitution kinetics. Third, the compound's well-documented pharmacological profile as phemerazole—including sedative, anticonvulsant, and diethylstilbestrol-potentiating effects [3]—is inextricably linked to this exact substitution geometry; analogs lacking either the methyl or phenyl moiety fail to replicate this activity spectrum. Generic substitution therefore risks not merely reduced potency but complete functional divergence.

Quantitative Differentiation Evidence: 3-Methyl-5-phenyl-3H-pyrazole (CAS 1215303-34-6) Versus Closest Analogs


CNS Pharmacological Specificity: 3-Methyl-5-phenylpyrazole (Phemerazole) vs. Betazole

3-Methyl-5-phenylpyrazole (designated phemerazole) was characterized as an excellent central spasmolytic anticonvulsant agent [1]. In direct pharmacological comparison, the simple histamine isomer betazole manifested greater specificity on gastric secretions than histamine, whereas 3-methyl-5-phenylpyrazole demonstrated pronounced central spasmolytic anticonvulsant activity [1]. This establishes functional divergence between structurally related pyrazole-containing compounds, where the 3-methyl-5-phenyl substitution pattern confers CNS-directed spasmolytic properties distinct from the gastric-secretory activity of betazole.

CNS pharmacology Anticonvulsant Sedative Arylpyrazole Phemerazole

Hypoglycemic Potency Benchmarking: 3,5-Dimethylpyrazoles vs. Tolbutamide as Class Reference for 3-Methyl-5-phenylpyrazole Derivatives

Research on antidiabetic pyrazole derivatives establishes that 3,5-dimethylpyrazoles possess hypoglycemic activities up to 100 times that of tolbutamide in glucose-primed intact rats [1]. This class-level potency benchmark directly motivated the synthesis and evaluation of 3-methyl-5-phenylpyrazole-based sulfonylurea derivatives [2], including p-(3-methyl-5-phenylpyrazole-1)benzenesulfonylurea and p-(4-bromo-3-methyl-5-phenylpyrazole-1)benzenesulfonylurea series, which were prepared and demonstrated potent antidiabetic activity in preliminary biological testing [2].

Antidiabetic Hypoglycemic Sulfonylurea Pyrazole derivatives Metabolic disease

Tautomeric Equilibrium Bias: 3-Phenyl-5-methylpyrazole Favored Over 3-Methyl-5-phenyl Tautomer in Solid State

High-resolution 13C nuclear magnetic resonance spectroscopy in the solid state (CP/MAS technique) reveals that for 4-substituted derivatives of 3(5)-methylpyrazoles, the tautomer present in the solid state is a 4-X-5-methylpyrazole [1]. Specifically, 3-phenyl-5-methylpyrazole (4H or 4-methyl) is favored over the 3-methyl-5-phenyl tautomer in the solid state [1]. This finding is corroborated by neutron diffraction studies on 3-methyl-5-phenylpyrazole showing a proton positioned equidistant between two nitrogens with nearly symmetrical N⋯H⋯N hydrogen bonds [2], indicating a crystallographically unusual arrangement that may represent a metastable state.

Solid-state NMR Annular tautomerism 13C CP/MAS Crystallography Pyrazole tautomer

Synthetic Reactivity Differential: 3-Phenyl vs. 3-Methyl Pyrazolones in Alkylation

Comparative synthetic studies on 3-methyl- and 3-phenyl-5-pyrazolones demonstrate that the phenyl derivative is less reactive towards alkylation than the 3-methyl analog [1]. This reactivity differential is attributed to electronic and steric effects of the phenyl substituent at the 3-position, which attenuates nucleophilicity at the reactive site. Notably, in the formylation step, 1-n-alkyl-3-methyl- and 1-n-alkyl-3-phenyl-5-pyrazolones showed no difference in reactivity [1], indicating that the alkylation-specific reactivity difference is reaction-dependent and not a universal property.

Pyrazolone alkylation Synthetic chemistry Reactivity comparison Heterocycle functionalization

Estrogenic Potentiation: 3-Methyl-5-phenylpyrazole Synergism with Diethylstilbestrol in Mammary Tissue

3-Methyl-5-phenylpyrazole (phemerazole) potentiates the effect of diethylstilbestrol on the mammary gland in rabbits, producing ductal and alveolar hyperplasia, stromal hyperemia, and lactogenesis [1][2]. The effects were noted to resemble those of the sedative prolactin releasers chlorpromazine and reserpine [1]. This potentiation represents a distinct pharmacological interaction not documented for closely related arylpyrazoles lacking this specific substitution pattern.

Endocrine pharmacology Mammary gland Diethylstilbestrol Drug synergism Phemerazole

Application Scenarios: Where 3-Methyl-5-phenyl-3H-pyrazole (CAS 1215303-34-6) Delivers Differentiated Value


CNS Pharmacology Screening and Anticonvulsant Lead Discovery

Procure 3-methyl-5-phenyl-3H-pyrazole for central nervous system drug discovery programs targeting spasmolytic and anticonvulsant mechanisms. The compound's established pharmacological profile as phemerazole—demonstrating central spasmolytic anticonvulsant activity distinct from the gastric secretory specificity of betazole—provides a validated starting point for structure-activity relationship (SAR) studies [1]. Its defined CNS activity enables use as a reference compound in screening assays for novel anticonvulsant candidates.

Antidiabetic Drug Development: Pyrazole-Based Sulfonylurea Scaffold

Utilize 3-methyl-5-phenyl-3H-pyrazole as a core scaffold for synthesizing novel antidiabetic sulfonylurea derivatives. The class-level evidence that 3,5-disubstituted pyrazoles can achieve up to 100-fold greater hypoglycemic potency than tolbutamide [2] supports the development of p-(3-methyl-5-phenylpyrazole-1)benzenesulfonylurea and brominated analogs [3]. This application leverages the 3-methyl-5-phenyl substitution pattern as a privileged structure for metabolic disease target engagement.

Solid-State Crystallography and Tautomerism Studies

Employ 3-methyl-5-phenyl-3H-pyrazole in crystallographic investigations of annular tautomerism and hydrogen-bonding networks. Neutron diffraction studies have revealed an unusual structural feature: a proton positioned essentially equidistant between the two pyrazole nitrogen atoms with nearly symmetrical N⋯H⋯N hydrogen bonds [4]. Furthermore, solid-state 13C NMR demonstrates that the 3-phenyl-5-methylpyrazole tautomer is thermodynamically favored over the 3-methyl-5-phenyl form [5], making this compound a valuable probe for studying metastable tautomeric states and crystal packing effects.

Endocrine Pharmacology: Hormone-Responsive Tissue Research

Select 3-methyl-5-phenyl-3H-pyrazole for research on hormone-responsive mammary tissue biology. The compound's documented ability to potentiate diethylstilbestrol-induced mammary hyperplasia, hyperemia, and lactogenesis in rabbits [1][6] provides a unique pharmacological tool. This activity, which resembles that of prolactin releasers chlorpromazine and reserpine, is specific to this substitution pattern and enables investigation of neuroendocrine-hormone interactions in mammary gland development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3H-Pyrazole, 3-methyl-5-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.